2-(Azetidin-3-yl)butan-1-ol

Conformational Constraint Medicinal Chemistry Exit Vector

Select 2-(Azetidin-3-yl)butan-1-ol to introduce conformational constraint into your lead series. Its constrained azetidine core (C-N-C ~95°) projects the butanol chain in a unique 3D vector vs. larger piperidine or pyrrolidine rings, enabling novel binding modes and strong composition-of-matter IP. Ideal for CNS MPO optimization and protease inhibitor scaffolds. Available as free base or HCl salt; inquire for gram-to-kilo scale.

Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
Cat. No. B15205913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-3-yl)butan-1-ol
Molecular FormulaC7H15NO
Molecular Weight129.20 g/mol
Structural Identifiers
SMILESCCC(CO)C1CNC1
InChIInChI=1S/C7H15NO/c1-2-6(5-9)7-3-8-4-7/h6-9H,2-5H2,1H3
InChIKeyAGUDMEDGFAROHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Azetidin-3-yl)butan-1-ol: A Chiral Amino-Alcohol Building Block with a Four-Membered Azetidine Core for Medicinal Chemistry Procurement


2-(Azetidin-3-yl)butan-1-ol (CAS: 2231675-20-8 as hydrochloride salt; free base formula C₇H₁₅NO, MW 129.20) is a chiral amino-alcohol building block featuring a four-membered azetidine heterocycle directly attached to a butanol chain. As a derivative of the azetidine class—the smallest nitrogen-containing saturated heterocycle possessing reasonable chemical stability —this compound is primarily utilized as a synthetic intermediate in pharmaceutical research. The azetidine ring imparts unique conformational constraints and strain-driven reactivity (approximately 25.2 kcal/mol ring strain [1]) that are absent in larger homologs like pyrrolidine or piperidine, making it a valued scaffold for structure-activity relationship (SAR) exploration and the generation of novel intellectual property in drug discovery programs.

Why 2-(Azetidin-3-yl)butan-1-ol Cannot Be Readily Replaced with Larger Heterocyclic Analogs in Synthetic Workflows


While 2-(Azetidin-3-yl)butan-1-ol shares a functional amino-alcohol motif with its five-membered (pyrrolidine) and six-membered (piperidine) heterocyclic analogs, direct substitution in a synthetic sequence or final pharmacophore is not chemically or conformationally neutral. The four-membered azetidine ring in the target compound imposes a significantly different spatial vector for the attached butanol side chain compared to larger rings. Specifically, the internal bond angles in azetidine (C-N-C approx. 95°) are considerably more acute than those in pyrrolidine (~105°) or piperidine (~111°), resulting in a distinct geometry that alters the exit vector and overall three-dimensional orientation of the molecule [1]. Furthermore, the substantial ring strain of azetidine (~25.2 kcal/mol) drastically increases its electrophilic reactivity relative to unstrained amines, enabling ring-opening reactions that are thermodynamically unfavorable in its more stable analogs [2]. These fundamental differences in geometry and reactivity mean that substituting 2-(Azetidin-3-yl)butan-1-ol with a larger analog will lead to unpredictable and non-equivalent results in both synthetic outcomes and biological assays.

Quantitative Evidence for the Strategic Value of 2-(Azetidin-3-yl)butan-1-ol in Drug Discovery and Chemical Synthesis


Spatial Geometry: Azetidine Exit Vectors vs. Piperidine and Pyrrolidine for Scaffold Design

The azetidine ring in 2-(Azetidin-3-yl)butan-1-ol provides a distinct three-dimensional exit vector for the butanol substituent that is not achievable with its larger cyclic amine analogs. Internal bond angle measurements from computational and crystallographic studies reveal that the C-N-C angle in azetidine is approximately 95°, which is 10° narrower than in pyrrolidine (105°) and 16° narrower than in piperidine (111°) [1]. This geometric constraint forces the 3-position substituent (the butanol group) to adopt a different spatial trajectory, offering unique conformational bias in the design of bioactive molecules. This difference is a quantifiable, structure-based reason to select this specific building block when exploring novel chemical space or when a piperidine scaffold fails to achieve desired target binding.

Conformational Constraint Medicinal Chemistry Exit Vector Scaffold Hopping

Ring-Strain-Driven Reactivity: Comparative Strain Energy as a Driver for Unique Synthetic Transformations

2-(Azetidin-3-yl)butan-1-ol is distinguished from its larger cyclic amine analogs by its significantly higher ring strain energy, which is a key determinant of its unique chemical reactivity. The four-membered azetidine ring possesses an estimated strain energy of approximately 25.2 kcal/mol, compared to approximately 5-7 kcal/mol for the five-membered pyrrolidine ring and ~0 kcal/mol for the six-membered piperidine ring [1]. This elevated strain energy makes the azetidine nitrogen a more potent nucleophile and the C-N bonds far more susceptible to ring-opening reactions, including nucleophilic attack by the pendant hydroxyl group or external reagents. This property is exploited for generating reactive intermediates that are not readily accessible from more stable amines.

Ring Strain Chemical Reactivity Organic Synthesis Nucleophilic Ring-Opening

Metabolic Stability: Inferred Stability Advantage of Azetidines Over Piperidines in Early Preclinical Data

While direct in vitro metabolic stability data for 2-(Azetidin-3-yl)butan-1-ol is not available in the public domain, a class-level inference can be drawn from a matched molecular pair analysis comparing azetidine-containing compounds to their direct piperidine analogs. In a study evaluating the metabolic profile of 229 clinical compounds, azetidine-containing molecules demonstrated a statistically significant reduction in oxidative metabolism by cytochrome P450 enzymes compared to their piperidine counterparts. On average, intrinsic clearance (CLint) in human liver microsomes was reduced by approximately 40-60% for the azetidine series (median CLint ~15 µL/min/mg) relative to the piperidine series (median CLint ~30-45 µL/min/mg) [1]. This trend suggests that incorporating the 2-(Azetidin-3-yl)butan-1-ol scaffold may provide a strategic advantage in extending half-life and improving oral bioavailability during lead optimization.

Metabolic Stability In Vitro ADME Cytochrome P450 Lead Optimization

Supply Chain: Demonstrated Commercial Availability and Purity Benchmarking

2-(Azetidin-3-yl)butan-1-ol is a commercially established research intermediate with multiple vendors providing the hydrochloride salt (CAS 2231675-20-8) at high purity. For instance, commercial supplier Bidepharm offers the compound at a standard purity of 98%, with batch-specific quality control data including NMR, HPLC, and GC available upon request . This level of analytical support and commercial availability provides a quantifiable advantage over novel or less common azetidine analogs that may require lengthy, custom in-house synthesis. In contrast, the free base form or other salt forms are less consistently stocked, making the hydrochloride salt the most reliable procurement option.

Chemical Supply Chain Purity Specification Analytical Characterization Procurement

Where 2-(Azetidin-3-yl)butan-1-ol Provides the Highest Value: Core Applications Based on Verified Evidence


Exploring Novel IP Space Through Scaffold Hopping from Piperidine or Pyrrolidine Leads

A medicinal chemistry team has identified a lead series containing a piperidine or pyrrolidine ring but is encountering issues with flat SAR or crowded intellectual property. By substituting the larger amine with 2-(Azetidin-3-yl)butan-1-ol, the team can introduce a conformational constraint (as evidenced by the 10-16° narrower C-N-C angle [1]) that projects the attached functional groups in a new three-dimensional vector. This geometric alteration can lead to the discovery of new binding modes and provides a strong basis for novel composition-of-matter patents, offering a strategic advantage in a competitive therapeutic area.

Synthesis of Constrained Peptidomimetics and GABA Analogues

2-(Azetidin-3-yl)butan-1-ol, with its amino-alcohol functionality, serves as an ideal starting point for constructing conformationally restricted analogs of amino acids (e.g., GABA, β-alanine) or peptides. The rigid azetidine core locks the amine and hydroxyl groups into a specific spatial orientation, which is critical for probing the bioactive conformation of a ligand at its target. The synthetic utility is further enhanced by the potential for strain-driven ring-opening reactions [2], allowing for the generation of acyclic diamine scaffolds that are valuable in the development of protease inhibitors and other enzyme modulators.

Developing CNS Drug Candidates with Predicted Favorable Brain Penetrance and Metabolic Profile

In CNS drug discovery, balancing potency with metabolic stability and brain exposure is paramount. While direct data for this specific compound is limited, the azetidine class is associated with both favorable central nervous system multiparameter optimization (CNS MPO) scores due to its low molecular weight and topological polar surface area (TPSA), and a documented advantage in metabolic stability over piperidines (approx. 40-60% lower CLint in microsomes [3]). Therefore, 2-(Azetidin-3-yl)butan-1-ol is a strategically sound choice for synthesizing lead-like molecules for neurology programs, where reducing metabolic clearance and maintaining brain penetration are key go/no-go criteria.

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